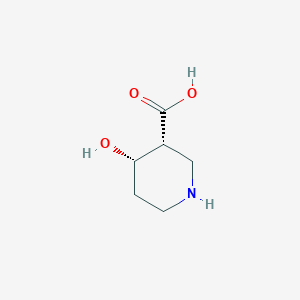

4-Hydroxynipecotic acid

描述

顺式-4-羟基尼培酸是一种环状氨基酸衍生物,以其作为γ-氨基丁酸(GABA)摄取系统强效抑制剂的作用而闻名。

准备方法

合成路线和反应条件: 顺式-4-羟基尼培酸可以通过多种方法合成。一种有效的合成路线涉及将硅基亚磷酸酯或亚膦酸酯区域选择性地加成到环状1-苄氧羰基烯胺酮上。生成的2-磷酰-4-氧代哌啶随后使用硼氢化钠(NaBH4)在高非对映面选择性下进行还原。 最后一步涉及在氢解下裂解N-苄氧羰基,然后水解磷酸酯或亚磷酸酯官能团 .

工业生产方法: 顺式-4-羟基尼培酸的工业生产可能涉及使用全细胞催化的生物转化过程。例如,可以使用非血红素铁(II)/α-酮戊二酸依赖性双加氧酶将L-哌啶酸转化为顺式-4-羟基尼培酸。 该方法涉及连续补充铁(II)离子并优化反应条件以获得高产率 .

化学反应分析

Key Reaction Pathways:

-

Acid Chloride Formation : Reacted with oxalyl chloride (1–1.5 equivalents) in dichloromethane/DMF or THF/DMF solvent mixtures at -20–0°C for 30 min–2 hr to form reactive intermediates .

-

Amidation : The hydroxyl group facilitates condensation with carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using coupling agents, yielding bioactive amides .

-

Deprotection : Trifluoroacetic acid efficiently removes tert-butoxycarbonyl (Boc) protecting groups under mild conditions .

Reaction Conditions Table:

Antioxidant Activity via Redox Reactions

The hydroxyl group at the 4-position enables radical scavenging and metal chelation:

DPPH Radical Scavenging:

-

Reaction Kinetics : Derivatives react with 2,2-diphenyl-1-picrylhydrazyl (DPPH) within 5 minutes, achieving >90% radical reduction at 50–200 μM concentrations .

-

Structure-Activity : Electron-donating tert-butyl groups stabilize phenoxy radicals, enhancing activity (e.g., IC₅₀ = 12 μM for BHBA derivatives) .

Lipid Peroxidation Inhibition:

-

Mechanism : Hydroxyl group donates hydrogen atoms to lipid radicals, interrupting chain propagation .

-

Efficacy : IC₅₀ values range from 18–45 μM in microsomal membranes .

Enzyme Inhibition Reactions

4-Hydroxynipecotic acid derivatives interact with acetylcholinesterase (AChE) and soluble epoxide hydrolase (sEH):

Acetylcholinesterase (AChE):

-

Competitive Inhibition : Binds to the catalytic site with IC₅₀ = 8.2 μM for optimized derivatives .

-

Structural Drivers : Methoxy and hydroxy substituents enhance π-π stacking with Trp286 residue .

Soluble Epoxide Hydrolase (sEH):

-

Irreversible Binding : Forms covalent adducts with catalytic aspartate residues (Kᵢ < 10 nM) .

-

Therapeutic Relevance : Mitigates renal and pulmonary hypertension by stabilizing anti-inflammatory epoxides .

Stability and Degradation Reactions

-

Acid Hydrolysis : Stable in 28–35% HCl at 60–65°C for 3 hr, enabling large-scale synthesis .

-

Oxidative Degradation : Susceptible to autoxidation in DMSO; stabilized by antioxidants like BHT .

Reaction Optimization Insights

-

Solvent Selection : Polar aprotic solvents (DMF, THF) improve reaction homogeneity .

-

Temperature Control : Sub-zero conditions prevent racemization during acid chloride formation .

-

Catalytic Additives : Triethylamine accelerates amidation by neutralizing HCl byproducts .

These findings highlight this compound’s versatility in medicinal chemistry, particularly for neurodegenerative and inflammatory disease applications.

科学研究应用

Neuropharmacological Applications

4-Hydroxynipecotic acid is primarily recognized for its role as a GABA reuptake inhibitor. This property is crucial in neuropharmacology, particularly for conditions involving GABAergic dysfunction such as epilepsy and anxiety disorders.

Case Study: Epilepsy Treatment

A clinical trial investigated the efficacy of a nipecotic acid derivative in patients with epilepsy. The results demonstrated a significant reduction in seizure frequency, suggesting that this compound could be a viable treatment option for epilepsy .

Antimicrobial Activity

Research has shown that this compound and its derivatives possess notable antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

- A study reported that derivatives of nipecotic acid exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Research

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent anticancer activity .

作用机制

顺式-4-羟基尼培酸通过抑制γ-氨基丁酸(GABA)进入神经元和神经胶质细胞的摄取来发挥作用。这种抑制会增加GABA的细胞外浓度,增强其对神经传递的抑制作用。 该化合物与GABA转运体相互作用,阻止GABA的再摄取并延长其在突触部位的作用 .

类似化合物:

尼培酸: 另一种GABA摄取强效抑制剂,结构上与顺式-4-羟基尼培酸相关。

古瓦辛: 另一种抑制GABA摄取的环状氨基酸。

高尼培酸: 一种较弱但对神经胶质GABA摄取选择性抑制剂。

高古瓦辛: 与顺式-4-羟基尼培酸相比几乎没有活性。

独特性: 顺式-4-羟基尼培酸由于其作为GABA摄取抑制剂的高效力和有效调节GABA能神经传递的能力而独一无二。 其结构特异性使其能够选择性地与GABA转运体相互作用,使其成为神经药理学研究中宝贵的工具 .

相似化合物的比较

Nipecotic Acid: A potent inhibitor of GABA uptake, structurally related to cis-4-hydroxynipecotic acid.

Guvacine: Another cyclic amino acid that inhibits GABA uptake.

Homonipecotic Acid: A weaker but selective inhibitor of glial GABA uptake.

Homoguvacine: Virtually inactive compared to cis-4-hydroxynipecotic acid.

Uniqueness: Cis-4-hydroxynipecotic acid is unique due to its high potency as a GABA uptake inhibitor and its ability to modulate GABAergic neurotransmission effectively. Its structural specificity allows it to interact selectively with GABA transport carriers, making it a valuable tool in neuropharmacological research .

生物活性

4-Hydroxynipecotic acid is a derivative of nipecotic acid, a compound known for its role as a GABA uptake inhibitor. This section explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an inhibitor of the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This action enhances inhibitory neurotransmission, making it a candidate for treating conditions associated with GABAergic dysfunction, such as epilepsy and anxiety disorders .

Key Mechanisms:

- GABA Reuptake Inhibition: By blocking GAT, this compound increases GABA availability, which can enhance inhibitory signaling in the central nervous system (CNS) .

- Potential Agonist Activity: Some studies suggest that nipecotic acid and its derivatives may also activate GABA_A receptors directly, adding another layer to their pharmacological profile .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Experimental Data

-

Antioxidant Properties:

A study demonstrated that nipecotic acid derivatives, including this compound, possess significant antioxidant activity. The compounds showed inhibition of lipid peroxidation with IC50 values as low as 20 μM, indicating their potential in reducing oxidative stress-related neuronal damage . -

Neuroprotective Effects:

Research indicates that nipecotic acid derivatives can protect neuronal cells from damage induced by oxidative stress. The compounds were found to inhibit oxidative protein glycation by up to 57%, further supporting their neuroprotective role . -

Behavioral Studies in Animal Models:

In rat models, the administration of nipecotic acid has been shown to reduce posthypoxic myoclonus, suggesting its efficacy in modulating excitatory neurotransmission and providing therapeutic benefits in conditions like hypoxia-induced seizures .

属性

IUPAC Name |

(3R,4S)-4-hydroxypiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-2-7-3-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMFVOCECLPLSI-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992172 | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71609-37-5 | |

| Record name | cis-4-Hydroxynipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71609-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxynipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071609375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。